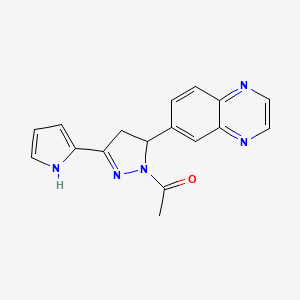

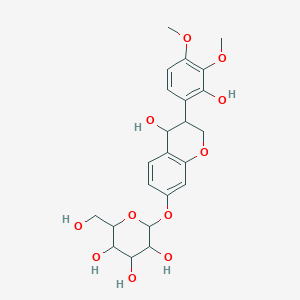

Tert-butyl 4-(4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl 4-(4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate” is a chemical compound that is likely to be used as an intermediate in the synthesis of several novel organic compounds . It is a derivative of N-Boc piperazine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, derivatives of N-Boc piperazine, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The structures of similar compounds have been confirmed by single crystal X-ray diffraction analysis . For instance, the molecule of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been used as intermediates in the synthesis of several novel organic compounds .科学的研究の応用

Synthesis and Characterization

Tert-butyl 4-(4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate is a compound of interest in the field of medicinal chemistry due to its structural complexity and potential biological activity. The synthesis and characterization of related compounds have been extensively studied to understand their chemical properties and potential therapeutic applications. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid, demonstrating the versatility of piperazine derivatives in synthesizing complex molecules. This compound was characterized by various spectroscopic techniques and showed moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Potential Therapeutic Applications

Several studies have explored the therapeutic applications of compounds structurally related to this compound. Heterocyclic carboxamides, for example, have been evaluated as potential antipsychotic agents. These compounds were tested for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, showing promising results as antipsychotic agents with lower activity in models predictive of extrapyramidal side effects (Norman et al., 1996).

Another study on a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) found that optimization of these compounds led to significant anti-inflammatory and antinociceptive activities in animal models, highlighting the potential of H4R antagonists in treating pain (Altenbach et al., 2008).

Advanced Synthesis Techniques

The synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for the synthesis of biologically active benzimidazole compounds, showcases advanced synthesis techniques using low-cost materials and providing insights into the construction of complex molecules with significant biological potential (Liu Ya-hu, 2010).

特性

IUPAC Name |

tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O3/c1-21(2,3)30-20(29)27-11-9-26(10-12-27)19-24-14-16(17(22)25-19)18(28)23-13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,23,28)(H2,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJZBMJIIGXXNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2674526.png)

![6-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2674529.png)

![2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2674531.png)

![8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2674533.png)

![N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2674534.png)

![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans](/img/structure/B2674535.png)

![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B2674537.png)